molecular formula C18H24N5O8P B1668021 Bucladesine CAS No. 362-74-3

Bucladesine

Cat. No.: B1668021
CAS No.: 362-74-3
M. Wt: 469.4 g/mol
InChI Key: CJGYSWNGNKCJSB-UHFFFAOYSA-N
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Description

Bucladesine, also known as dibutyryl cyclic adenosine monophosphate, is a cyclic nucleotide derivative that mimics the action of endogenous cyclic adenosine monophosphate. It is a cell-permeable analog of cyclic adenosine monophosphate and acts as a phosphodiesterase inhibitor. This compound is widely used in research applications due to its ability to induce normal physiological responses in cells under experimental conditions .

Biochemical Analysis

Biochemical Properties

Bucladesine activates cyclic adenosine phosphate-dependent protein kinase A (PKA) . The main regulatory mechanism of this compound involves the cAMP/PKA signaling pathway . When this compound activates PKA, it can promote a variety of cellular processes, including neurodevelopment, growth, and plasticity .

Cellular Effects

This compound influences cell function by promoting various cellular processes, including neurodevelopment, growth, and plasticity . The cAMP/PKA signaling pathway, which this compound activates, plays a key role in the expression of long-term enhancement (LTP) and long-term inhibition (LTD), as well as in the formation of long-term memory in the hippocampus .

Molecular Mechanism

This compound exerts its effects at the molecular level by activating the cAMP/PKA signaling pathway . This activation can lead to changes in gene expression and can influence various cellular processes .

Temporal Effects in Laboratory Settings

It is known that this compound can induce normal physiological responses when added to cells in experimental conditions .

Dosage Effects in Animal Models

It is known that this compound can induce normal physiological responses when added to cells in experimental conditions .

Metabolic Pathways

This compound is involved in the cAMP/PKA signaling pathway . This pathway plays a key role in various cellular processes, including neurodevelopment, growth, and plasticity .

Transport and Distribution

It is known that this compound can induce normal physiological responses when added to cells in experimental conditions .

Subcellular Localization

It is known that this compound can induce normal physiological responses when added to cells in experimental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bucladesine is synthesized through the esterification of cyclic adenosine monophosphate with butyric anhydride. The reaction typically involves the use of a base such as pyridine to catalyze the esterification process. The resulting product is purified through crystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification steps are optimized for large-scale production to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Bucladesine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include cyclic adenosine monophosphate, butyric acid, and various substituted derivatives of this compound .

Scientific Research Applications

Bucladesine is extensively used in scientific research due to its ability to mimic cyclic adenosine monophosphate and induce physiological responses in cells. Some of its key applications include:

Comparison with Similar Compounds

Bucladesine is unique among cyclic adenosine monophosphate analogs due to its stability and cell permeability. Similar compounds include:

This compound’s unique properties make it a valuable tool in research and therapeutic applications, offering advantages over other cyclic adenosine monophosphate analogs in terms of stability and cell permeability .

Properties

IUPAC Name

[6-[6-(butanoylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N5O8P/c1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14/h8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGYSWNGNKCJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N5O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859352
Record name 6-(6-Butanamido-9H-purin-9-yl)-2-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362-74-3
Record name Cyclic dibutyryl AMP
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143108
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bucladesine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.046
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does bucladesine exert its effects within cells?

A1: this compound mimics the action of naturally occurring cAMP, a crucial second messenger involved in various cellular processes. [, , , , , , , ] As a cAMP agonist, this compound enters cells and activates protein kinase A (PKA), a key enzyme downstream of cAMP. [, , , , , , , , ] This activation triggers a cascade of phosphorylation events, ultimately influencing gene expression and cellular responses. [, , , , , , , , ]

Q2: Can you provide specific examples of how this compound impacts cellular pathways?

A2: Research suggests this compound influences several pathways:

  • Morphine Dependence: In mice, this compound interacts with PKA signaling pathways, potentially influencing neurotransmitter systems involved in morphine withdrawal syndrome. []
  • Cardiac Function: In rat heart preparations, this compound impacts cardiac work, coronary flow, and energy metabolism. []
  • Neural Regeneration: Studies indicate that this compound-encapsulated nanoparticles within a hyaluronic acid-ferulic acid hydrogel may promote neural regeneration after spinal cord injury in rats. []
  • Cognitive Function: this compound has shown potential in reversing sevoflurane-induced cognitive impairment in rats by influencing the PKA-CREB-BDNF signaling pathway. []

Q3: Is there any spectroscopic data available for this compound?

A3: While the provided research papers do not include detailed spectroscopic data, such information can be found in chemical databases and publications focusing on the structural characterization of this compound.

Q4: Does this compound possess any intrinsic catalytic activity?

A6: this compound itself is not known to possess catalytic properties. Its mechanism of action primarily involves mimicking cAMP and activating downstream signaling pathways, particularly PKA. [, , , , , , , , ]

Q5: What are the pharmacokinetic properties of this compound?

A7: While a complete pharmacokinetic profile was not provided in the research papers, one study observed the plasma concentrations and urinary excretion of purine bases and uridine in response to this compound sodium administration. [] Further research is needed to fully elucidate the absorption, distribution, metabolism, and excretion of this compound.

Q6: Are there any reported toxicological concerns associated with this compound?

A6: The research papers primarily focus on the potential therapeutic effects of this compound. Further studies are necessary to comprehensively assess its toxicological profile and long-term safety.

Q7: What in vitro and in vivo models have been used to study this compound?

A7: Researchers have employed various models to investigate this compound:

  • In vitro: The effects of this compound on gene expression have been examined in cell lines, including Sertoli cell line (TM4), Leydig cell line (MA-10), and germ cell lines (GC-1 spg and GC-2 spd(ts)). []
  • In vivo: Animal models, primarily rodents, have been used to investigate the effects of this compound on various conditions, including morphine dependence, pain, spatial learning, and spinal cord injury. [, , , , ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.